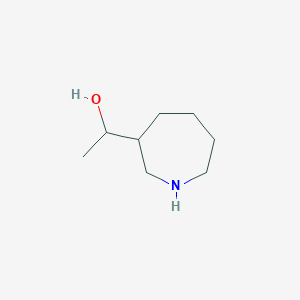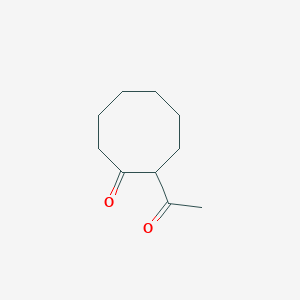![molecular formula C11H15NO3S B14001343 Methyl 4-Amino-3-methoxy-5-[(methylthio)methyl]benzoate](/img/structure/B14001343.png)
Methyl 4-Amino-3-methoxy-5-[(methylthio)methyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-Amino-3-methoxy-5-[(methylthio)methyl]benzoate is an organic compound with a complex structure that includes an amino group, a methoxy group, and a methylthio group attached to a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-Amino-3-methoxy-5-[(methylthio)methyl]benzoate typically involves multiple steps. One common method starts with the methylation of 4-amino-3-methoxybenzoic acid using dimethyl sulfate in the presence of a base such as sodium hydroxide. The resulting methyl ester is then subjected to a nucleophilic substitution reaction with methylthiomethyl chloride to introduce the methylthio group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-Amino-3-methoxy-5-[(methylthio)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Varied products depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-Amino-3-methoxy-5-[(methylthio)methyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 4-Amino-3-methoxy-5-[(methylthio)methyl]benzoate involves its interaction with specific molecular targets. The amino and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The methylthio group may also play a role in the compound’s overall reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-Amino-3-methoxybenzoate: Lacks the methylthio group, resulting in different chemical properties and reactivity.
Methyl 4-Amino-3-methoxy-5-ethylbenzoate: Contains an ethyl group instead of a methylthio group, leading to variations in its chemical behavior.
Uniqueness
Methyl 4-Amino-3-methoxy-5-[(methylthio)methyl]benzoate is unique due to the presence of the methylthio group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H15NO3S |
|---|---|
Poids moléculaire |
241.31 g/mol |
Nom IUPAC |
methyl 4-amino-3-methoxy-5-(methylsulfanylmethyl)benzoate |
InChI |
InChI=1S/C11H15NO3S/c1-14-9-5-7(11(13)15-2)4-8(6-16-3)10(9)12/h4-5H,6,12H2,1-3H3 |
Clé InChI |
FYNSETGJBPYQSN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1N)CSC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



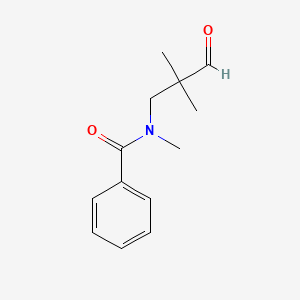
![N-tert-Butyl-2-chloro-2-(3,5,7-trimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide](/img/structure/B14001272.png)
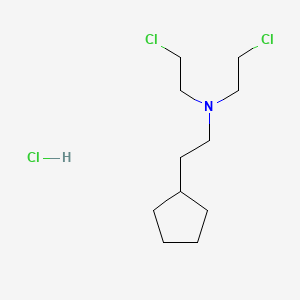
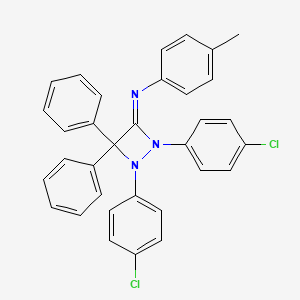
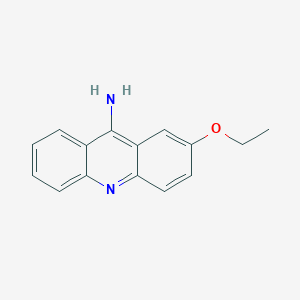


![Ethyl [6-amino-4-({2-(hydroxyimino)-2-[4-(trifluoromethyl)phenyl]ethyl}amino)-5-nitropyridin-2-yl]carbamate](/img/structure/B14001324.png)
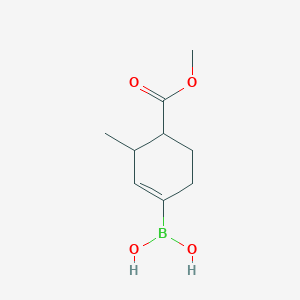
![4-[2-(Methylamino)-1-(2-phenylethoxy)ethyl]benzene-1,2-diol](/img/structure/B14001335.png)
